molecular formula C8H17NO3 B12789626 n-Ethyl-2,2-bis(hydroxymethyl)butanamide CAS No. 6970-66-7

n-Ethyl-2,2-bis(hydroxymethyl)butanamide

Cat. No.: B12789626
CAS No.: 6970-66-7
M. Wt: 175.23 g/mol
InChI Key: XSBWVNXCDBPILO-UHFFFAOYSA-N
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Description

n-Ethyl-2,2-bis(hydroxymethyl)butanamide is a chemical compound with the molecular formula C8H17NO3. It is known for its unique structure, which includes an ethyl group, two hydroxymethyl groups, and a butanamide backbone. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2,2-bis(hydroxymethyl)butanamide typically involves the reaction of ethylamine with 2,2-bis(hydroxymethyl)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2,2-bis(hydroxymethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

Scientific Research Applications

n-Ethyl-2,2-bis(hydroxymethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-2,2-bis(hydroxymethyl)butanamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • n-Propyl-2,2-bis(hydroxymethyl)butanamide
  • n-Butyl-2,2-bis(hydroxymethyl)butanamide
  • n-Methyl-2,2-bis(hydroxymethyl)butanamide

Comparison

n-Ethyl-2,2-bis(hydroxymethyl)butanamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological molecules. This makes it a valuable compound for targeted research applications .

Properties

CAS No.

6970-66-7

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-2,2-bis(hydroxymethyl)butanamide

InChI

InChI=1S/C8H17NO3/c1-3-8(5-10,6-11)7(12)9-4-2/h10-11H,3-6H2,1-2H3,(H,9,12)

InChI Key

XSBWVNXCDBPILO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)C(=O)NCC

Origin of Product

United States

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